molecular formula C11H12N2O3 B14807292 3-Cyclopropoxyphthalamide

3-Cyclopropoxyphthalamide

Cat. No.: B14807292
M. Wt: 220.22 g/mol
InChI Key: FPOKPGVMBLISLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxyphthalamide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes a cyclopropoxy group attached to the phthalimide core, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxyphthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phthalimides.

Scientific Research Applications

3-Cyclopropoxyphthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxyphthalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

    Phthalimide: The parent compound of 3-Cyclopropoxyphthalamide, known for its use in organic synthesis.

    Naphthalimide: A similar compound with a naphthalene ring, used in the development of fluorescent dyes and anticancer agents.

    Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.

Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-cyclopropyloxybenzene-1,2-dicarboxamide

InChI

InChI=1S/C11H12N2O3/c12-10(14)7-2-1-3-8(9(7)11(13)15)16-6-4-5-6/h1-3,6H,4-5H2,(H2,12,14)(H2,13,15)

InChI Key

FPOKPGVMBLISLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.